n,n'-Bis(4-aminophenyl)terephthalamide
Overview
Description
N,N’-Bis(4-aminophenyl)terephthalamide is a chemical compound with the molecular formula C20H18N4O2 . It has a molecular weight of 346.39 . The compound is typically 95% pure .
Synthesis Analysis
The synthesis of N,N’-Bis(4-aminophenyl)terephthalamide involves the use of sodium hydride as a catalyst, with 1,4-phenyleneamine (PDA) and dimethyl terephthalate (DMT) as starting materials . The structure of the monomer is characterized by FT-IR, 1H-NMR, and elemental analysis .Molecular Structure Analysis
The molecular structure of N,N’-Bis(4-aminophenyl)terephthalamide is defined by its molecular formula, C20H18N4O2 . The average mass of the molecule is 346.383 Da, and the monoisotopic mass is 346.142975 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of N,N’-Bis(4-aminophenyl)terephthalamide are characterized by its molecular structure and weight . The compound is typically 95% pure .Scientific Research Applications
Fabrication of Hydrophobic Surfaces
APTA is used as a precursor in the synthesis of benzoxazine monomer, which is then used to create polybenzoxazine-silica nano hybrids . These hybrids exhibit a hydrophobic nature and low wettability, making them suitable for the fabrication of highly durable hydrophobic surfaces .
Thermal Expansion Behavior of Poly(amide-imide) Films
APTA is used in the synthesis of novel poly(amide-imide) (PAI) films . These films exhibit excellent mechanical and thermal properties, with tensile strength of 203.7−297.4 MPa and Tg above 407 °C . The films also have ultralow in-plane CTE values from −4.17 ppm/°C to −0.39 ppm/°C in the temperature range of 30−300 °C . This makes them ideal for use as flexible substrates in optoelectronic applications .
Synthesis of Benzoxazine Monomer
APTA is used as a precursor in the synthesis of benzoxazine monomer . The structure of the synthesized benzoxazine monomer is confirmed by Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance .
Investigation of Thermal-Curing Reactions
APTA is used in the synthesis of polybenzoxazine and its hybrids . FT-IR is used to investigate the thermal-curing reactions and hydrogen bonding interactions in both polybenzoxazine and its hybrids .
Study of Thermal and Mechanical Stabilities
APTA is used in the synthesis of polybenzoxazine-silica nano hybrids . The thermal and mechanical stabilities of the hybrids are studied using Thermogravimetric (TGA) and Dynamic Mechanical Analysis (DMA) .
Surface Morphological Studies
APTA is used in the synthesis of polybenzoxazine-silica nano hybrids . Surface morphological studies from SEM (Scanning Electron Microscopy) and AFM (Atomic Force Microscopy) reveal that the hybrids with same compositions show hierarchically structured roughness .
properties
IUPAC Name |
1-N,4-N-bis(4-aminophenyl)benzene-1,4-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c21-15-5-9-17(10-6-15)23-19(25)13-1-2-14(4-3-13)20(26)24-18-11-7-16(22)8-12-18/h1-12H,21-22H2,(H,23,25)(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOHXHHHVSGUMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)C(=O)NC3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40288269 | |
Record name | n,n'-bis(4-aminophenyl)terephthalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40288269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34066-75-6 | |
Record name | MLS000737301 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55152 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n,n'-bis(4-aminophenyl)terephthalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40288269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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